molecular formula C7H10N2O2S B13698635 2-Amino-3-methylbenzenesulfonamide CAS No. 71503-16-7

2-Amino-3-methylbenzenesulfonamide

Cat. No.: B13698635
CAS No.: 71503-16-7
M. Wt: 186.23 g/mol
InChI Key: LBDDUUNOTCZQJL-UHFFFAOYSA-N
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Description

2-Amino-3-methylbenzenesulfonamide is an organic compound with the molecular formula C7H10N2O2S It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the second position and a methyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-methylaniline with chlorosulfonic acid to form 3-methylbenzenesulfonyl chloride, which is then treated with ammonia to yield 2-Amino-3-methylbenzenesulfonamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

2-Amino-3-methylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as a competitive inhibitor of enzymes involved in folic acid synthesis, similar to other sulfonamide compounds . This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division, leading to the antibacterial and anticancer effects observed.

Comparison with Similar Compounds

2-Amino-3-methylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:

    Sulfamethoxazole: Used as an antibiotic, it has a similar mechanism of action but different structural features.

    Sulfadiazine: Another antibiotic with a broader spectrum of activity.

    N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Studied for its antimicrobial properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other sulfonamides.

Properties

CAS No.

71503-16-7

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2-amino-3-methylbenzenesulfonamide

InChI

InChI=1S/C7H10N2O2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)

InChI Key

LBDDUUNOTCZQJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)N)N

Origin of Product

United States

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